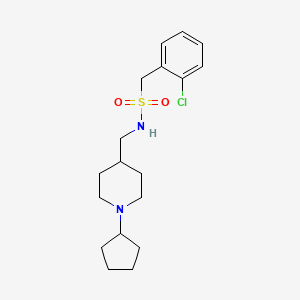![molecular formula C14H22N2O B6499398 N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide CAS No. 953244-20-7](/img/structure/B6499398.png)
N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, further connected to an ethyl chain and a methylpropanamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethylamine to form an intermediate, which is then reacted with 2-methylpropanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as dimethylaminopyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in the study of cellular processes and as a tool for investigating biochemical pathways.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in binding to target molecules, influencing their activity and function. This compound may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-({[4-(dimethylamino)phenyl]methyl}amino)ethyl]-2-methylpropanamide
- N-(2-{N-[4-(dimethylamino)phenyl]acetamido}ethyl)-2-methylpropanamide
Uniqueness
N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11(2)14(17)15-10-9-12-5-7-13(8-6-12)16(3)4/h5-8,11H,9-10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGOAFVKXAZSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B6499318.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6499325.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6499345.png)
![3-chloro-4-fluoro-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide](/img/structure/B6499350.png)
![2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methylbenzene-1-sulfonamide](/img/structure/B6499354.png)
![5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B6499360.png)
![4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione](/img/structure/B6499365.png)
![N-{3-methyl-4-[({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)sulfamoyl]phenyl}propanamide](/img/structure/B6499381.png)
![3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide](/img/structure/B6499390.png)
![2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide](/img/structure/B6499396.png)
![4-(propan-2-yloxy)-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide](/img/structure/B6499404.png)
![N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B6499407.png)
![2-(2-fluorophenoxy)-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}acetamide](/img/structure/B6499411.png)
